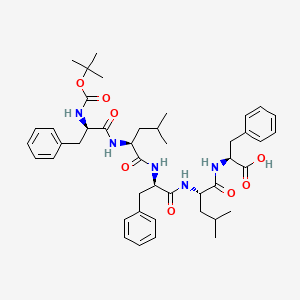

N-Boc-Phe-Leu-Phe-Leu-Phe

Description

BenchChem offers high-quality N-Boc-Phe-Leu-Phe-Leu-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-Phe-Leu-Phe-Leu-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-NSDPJUTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Understanding the Significance of N-Boc-Phe-Leu-Phe-Leu-Phe

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phe-Leu-Phe-Leu-Phe

This guide provides a comprehensive technical overview of the pentapeptide N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, analytical characterization, and biological significance, offering field-proven insights and detailed protocols to empower your research endeavors.

N-Boc-Phe-Leu-Phe-Leu-Phe is a synthetic, N-terminally protected pentapeptide composed of alternating phenylalanine (Phe) and leucine (Leu) residues. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group in peptide synthesis that prevents unwanted reactions at the N-terminus. This peptide has garnered significant attention in the scientific community primarily for its role as a potent antagonist of Formyl Peptide Receptors (FPRs).[1][2]

FPRs are a class of G protein-coupled receptors crucial to the innate immune system, recognizing formylated peptides from bacteria and mitochondria to initiate inflammatory responses.[3] By acting as a competitive inhibitor, N-Boc-Phe-Leu-Phe-Leu-Phe blocks these receptors, making it an invaluable tool for studying inflammatory pathways and a potential candidate for therapeutic development in inflammation-related diseases.[2][4] Its chemotactic inhibitory properties allow researchers to dissect the mechanisms of neutrophil migration and activation.[2]

Core Physicochemical Properties

The physical and chemical characteristics of N-Boc-Phe-Leu-Phe-Leu-Phe dictate its handling, storage, and application in experimental settings. The high proportion of hydrophobic residues (three phenylalanines and two leucines) is a dominant factor in its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C44H59N5O8 | [1][2] |

| Molecular Weight | ~785.98 g/mol | [1] |

| CAS Number | 73572-58-4 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | >95% (as determined by HPLC) | [2] |

| Solubility | Insoluble in water.[2][5] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and 80% Methanol (MeOH).[2][5] | |

| Storage | Recommended storage at -20°C in a tightly sealed container to prevent degradation.[2] For long-term preservation of stock solutions, -80°C is advised.[4] |

Expert Insight: The poor aqueous solubility is a direct consequence of the peptide's sequence. The bulky, nonpolar side chains of phenylalanine and leucine dominate the molecule's character. This necessitates the use of organic solvents like DMSO to prepare stock solutions for biological assays. When diluting these stocks into aqueous buffers, it is critical to do so incrementally and with vigorous mixing to avoid precipitation.

Synthesis and Purification: A Methodological Overview

The synthesis of a pentapeptide like N-Boc-Phe-Leu-Phe-Leu-Phe is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The Boc strategy, while a more traditional approach compared to Fmoc chemistry, is robust and effective.

Causality in Synthesis: The choice of SPPS is based on its efficiency. By anchoring the C-terminal amino acid to a solid resin support, excess reagents and by-products from each coupling step can be easily washed away, driving the reaction to completion without the need for complex purification of intermediates. The Boc protecting group is acid-labile, which dictates the chemistry used in the deprotection steps.

Standard Boc-SPPS Protocol

-

Resin Preparation: The C-terminal phenylalanine is first attached to a suitable resin (e.g., Merrifield resin).

-

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Neutralization: The newly formed ammonium salt is neutralized with a base, such as Diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (Boc-Leu-OH) is activated using a coupling agent (e.g., DCC/HOBt or HCTU/HATU) and added to the resin to form the peptide bond.[6][7] The reaction's completion is monitored (e.g., via a Kaiser test).

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, then Leu, then Phe).

-

Final Cleavage: Once the full peptide is assembled, it is cleaved from the resin support using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step also removes the side-chain protecting groups, though Phe and Leu do not require them.

-

Precipitation & Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized to yield a crude powder.[7]

Purification via RP-HPLC

The crude peptide requires purification, almost universally accomplished by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Principle: The hydrophobic nature of N-Boc-Phe-Leu-Phe-Leu-Phe makes it well-suited for RP-HPLC. It will bind strongly to the nonpolar stationary phase (e.g., C18 silica) and elute at a high concentration of organic solvent.

-

Mobile Phase: A typical mobile phase consists of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). TFA is used to improve peak shape and solubilize the peptide.

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. Purer fractions are collected based on UV absorbance (typically at 214 or 280 nm).

-

Final Step: The collected fractions are pooled and lyophilized to obtain the final, pure peptide.

Visualization: Synthesis and Purification Workflow

Caption: Boc-SPPS and purification workflow for N-Boc-Phe-Leu-Phe-Leu-Phe.

Analytical Characterization

To ensure the integrity of experimental results, the identity, purity, and concentration of the peptide must be rigorously verified. Each analytical technique provides a piece of a self-validating system.

Protocol: Analytical RP-HPLC for Purity Assessment

-

Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Gradient: Run a linear gradient, for example, 5% to 95% B over 20 minutes.

-

Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 257 nm (for the phenylalanine side chains).

-

Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry for Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of peptides.

-

Expected Mass: The calculated monoisotopic mass of C44H59N5O8 is ~785.44 Da.

-

Expected Ions: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z ≈ 786.45. Other adducts, such as [M+Na]+ at m/z ≈ 808.43, may also be present.

-

Interpretation: The presence of the correct molecular ion peak provides definitive confirmation of the peptide's identity.

NMR Spectroscopy for Structural Verification

While full 2D NMR analysis is complex, a simple 1D ¹H NMR spectrum can provide valuable structural confirmation.

-

Aromatic Region (δ ≈ 7.0-7.5 ppm): The protons on the three phenylalanine rings will appear in this region.

-

Amide Region (δ ≈ 6.5-8.5 ppm): The N-H protons of the peptide backbone will be visible here.

-

Aliphatic Region (δ ≈ 0.8-4.5 ppm): This complex region will contain signals from the leucine side chains, the α-protons, and the β-protons of phenylalanine.

-

Boc Group (δ ≈ 1.4 ppm): A characteristic large singlet corresponding to the nine equivalent protons of the tert-butyl group will be present.[8]

Visualization: Analytical Validation Workflow

Caption: A self-validating workflow for peptide characterization.

Biological Activity and Handling in Assays

N-Boc-Phe-Leu-Phe-Leu-Phe is primarily used as a selective antagonist for Formyl Peptide Receptors, particularly in studies of inflammation and chemotaxis.[1][2]

Mechanism of Action

FPRs, when activated by their agonists (like the bacterial peptide fMLF), trigger a G-protein-mediated signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). N-Boc-Phe-Leu-Phe-Leu-Phe competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting these downstream effects.

Visualization: FPR Antagonism Pathway

Caption: N-Boc-FLFLF blocks agonist binding to the FPR receptor.

Protocol: Preparation of Stock Solutions for Biological Assays

The success of in vitro and in vivo experiments hinges on the correct preparation of the peptide.

-

Weighing: Carefully weigh the lyophilized peptide powder in a sterile microcentrifuge tube. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solubilization: Add the required volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[2] Vortex thoroughly until the powder is completely dissolved. Sonication may be used cautiously if dissolution is slow.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C.[2][4] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide and introduce moisture.

-

Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare the final working solution by diluting the DMSO stock into the appropriate aqueous cell culture medium or buffer. Perform this dilution serially and with immediate, vigorous mixing to prevent the peptide from precipitating out of solution.

Conclusion

N-Boc-Phe-Leu-Phe-Leu-Phe is a well-characterized and indispensable tool for researchers investigating the roles of Formyl Peptide Receptors in immunity and inflammation. Its highly hydrophobic nature defines its properties, from its solubility profile to the methods required for its purification and analysis. A thorough understanding of its chemical characteristics, coupled with rigorous validation and proper handling techniques, is paramount for generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this potent FPR antagonist in a research setting.

References

-

MP Biomedicals. N-T-Boc-Phe-Leu-Phe-Leu-Phe. [Link]

-

MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]

-

PubChem, National Institutes of Health. Boc-Phe-Leu-OMe. [Link]

-

The Journal of Organic Chemistry. Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]

-

ACS Nano. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. [Link]

-

Aapptec Peptides. Boc-Phe-OH. [Link]

-

Acta Poloniae Pharmaceutica. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. [Link]

-

PubMed, National Institutes of Health. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. [Link]

-

PubChem, National Institutes of Health. Boc-Met-Leu-Phe-OH. [Link]

-

ResearchGate. ¹H NMR spectra of N-Boc dipeptides. [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. innopep.com [innopep.com]

- 3. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. phoenixpeptide.com [phoenixpeptide.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Activity and Application of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2)

[1]

Executive Summary

N-Boc-Phe-Leu-Phe-Leu-Phe (commonly referred to as Boc-2 or Boc-FLFLF ) is a synthetic pentapeptide and a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) .[1] It is a critical pharmacological tool used to dissect the signaling pathways of innate immunity, specifically the activation of neutrophils and monocytes by bacterial or mitochondrial formylated peptides (e.g., fMLP).[1]

This guide provides a comprehensive technical analysis of Boc-FLFLF, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for its use in inhibiting chemotaxis and superoxide generation.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Before application, researchers must account for the peptide's solubility profile to prevent experimental artifacts caused by precipitation or solvent toxicity.[1]

| Parameter | Technical Specification |

| Sequence | N-t-Boc-Phe-Leu-Phe-Leu-Phe-OH (L-isomers) |

| Molecular Weight | 785.99 g/mol |

| Target Receptor | Formyl Peptide Receptor 1 (FPR1) |

| Pharmacology | Competitive Antagonist |

| Solubility | Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) or EtOH.[1] |

| Appearance | White to off-white lyophilized powder |

| Storage | -20°C (desiccated).[1] Stable for >2 years in solid state. |

Critical Handling Note: Boc-FLFLF is hydrophobic.[1] Stock solutions must be prepared in 100% DMSO . Aqueous working solutions should be prepared immediately prior to use to avoid peptide aggregation. Ensure the final DMSO concentration in the cell assay remains <0.5% to avoid cytotoxicity.

Part 2: Mechanism of Action (FPR1 Antagonism)[1]

Signal Transduction Blockade

The biological activity of Boc-FLFLF is defined by its ability to competitively occupy the orthosteric binding site of FPR1, displacing high-affinity agonists like N-formyl-Met-Leu-Phe (fMLP).[1]

-

Agonist State (Normal): fMLP binds FPR1 (a GPCR), inducing a conformational change that activates the G

i subunit.[1] This triggers Phospholipase C (PLC) activation, IP3-mediated Ca -

Antagonist State (+Boc-FLFLF): Boc-FLFLF binds FPR1 but does not induce the conformational shift required for G-protein coupling.[1] The receptor remains in an inactive state, effectively silencing the downstream inflammatory cascade.

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the neutrophil activation pathway.

Caption: Figure 1. Competitive inhibition of FPR1 signaling. Boc-FLFLF prevents G-protein coupling, halting the calcium-dependent oxidative burst.[1]

Part 3: Comparative Potency Data

Boc-FLFLF is often compared to other FPR antagonists.[1][2] While Cyclosporin H is more potent, Boc-FLFLF remains a preferred tool due to its structural similarity to the native ligand and lower cost.

Table 1: Antagonist Profile in Human Neutrophils

| Compound | Target | IC | K | Specificity Notes |

| Boc-FLFLF | FPR1 | ~0.6 - 1.5 µM | ~1.4 µM | Highly selective for FPR1 over FPR2 (ALX).[1] |

| Boc-MLF | FPR1 | ~5 - 10 µM | ~6 µM | Lower potency precursor to Boc-FLFLF.[1] |

| Cyclosporin H | FPR1 | ~0.1 µM | ~0.1 µM | Inverse agonist; highly potent but complex structure.[1] |

| WRW4 | FPR2 | N/A | N/A | Selective for FPR2; used as a negative control for FPR1 studies. |

Data synthesized from Freer et al. and comparative pharmacological screens [1, 2].

Part 4: Validated Experimental Protocols

Protocol A: Inhibition of fMLP-Induced Superoxide Generation

Objective: Quantify the antagonistic activity of Boc-FLFLF by measuring the reduction in Cytochrome C (Cyt C) reduction in human neutrophils.[1]

Reagents:

-

Isolated Human Neutrophils (

cells/mL in HBSS).[1] -

Cytochrome C (Type III, 100 µM final).[1]

-

Agonist: fMLP (100 nM final).[1]

-

Antagonist: Boc-FLFLF (Stock 10 mM in DMSO).[1]

Step-by-Step Workflow:

-

Preparation: Aliquot

neutrophils into pre-warmed (37°C) cuvettes or plate wells. -

Antagonist Pre-Incubation (Critical):

-

Add Boc-FLFLF at varying concentrations (e.g., 0.1, 1.0, 10 µM).[1]

-

Incubate for 5 minutes at 37°C.

-

Control: Add equivalent volume of DMSO vehicle to "Agonist Only" wells.

-

-

Reporter Addition: Add Cytochrome C (100 µM).

-

Challenge: Add fMLP (100 nM) to initiate the burst.

-

Measurement: Monitor absorbance at 550 nm continuously for 5–10 minutes.

-

Calculation:

Absorbance represents superoxide production.[1] Calculate % Inhibition relative to the "Agonist Only" control.

-

Protocol B: Intracellular Calcium Mobilization (Fluo-4 Assay)

Objective: Assess the ability of Boc-FLFLF to block the rapid Ca

Workflow Diagram:

Caption: Figure 2.[1] Calcium mobilization assay workflow. Pre-incubation is essential for equilibrium binding of the antagonist.

Part 5: Troubleshooting & Scientific Integrity (E-E-A-T)

To ensure Trustworthiness and reproducibility, the following controls must be integrated into every experimental run:

-

The DMSO Control: Since Boc-FLFLF requires DMSO, you must run a vehicle control (DMSO only + fMLP).[1] DMSO concentrations >1% can dampen neutrophil oxidative burst independently of receptor antagonism, leading to false positives.[1]

-

The Specificity Check: To prove FPR1 specificity, test Boc-FLFLF against a non-FPR agonist, such as PMA (Phorbol 12-myristate 13-acetate).[1]

-

Stereochemistry Awareness: Ensure you are using the L-isomer (Boc-L-Phe-L-Leu-L-Phe-L-Leu-L-Phe).[1] The D-isomer variants (e.g., Boc-D-Phe...) have different biological activities and have been reported to possess intrinsic agonist or angiogenic properties [3].[1]

References

-

Freer, R. J., et al. (1980).[1] Antagonists of the formyl peptide receptor in rabbit neutrophils. This seminal paper established the structural requirements for FPR antagonism, identifying the Boc-Phe-Leu-Phe-Leu-Phe sequence.[1]

-

(Search: Freer RJ 1980 FPR antagonist)[1]

-

-

Stenfeldt, A. L., et al. (2007).[1][3] Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.[1][3] Inflammation, 30(6), 224-229.[1][3]

-

[1]

-

-

MedChemExpress. (2024).[1] Boc-Phe-Leu-Phe-Leu-Phe Product Datasheet & Biological Activity.[1]

-

[1]

-

-

Cayman Chemical. (2024).[1] Boc-FLFLF Technical Information and Solubility.

-

[1]

-

Technical Monograph: N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2) for Formyl Peptide Receptor Studies

Executive Summary

N-Boc-Phe-Leu-Phe-Leu-Phe (commonly abbreviated as Boc-FLFLF or Boc-2 ) is a synthetic pentapeptide widely utilized as a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) .[1] It functions by competitively blocking the binding of N-formylated bacterial peptides (e.g., fMLP), thereby inhibiting downstream G-protein coupled signaling cascades involved in neutrophil chemotaxis, degranulation, and superoxide generation.[2]

This guide provides a rigorous technical framework for the storage, solubilization, and experimental application of Boc-FLFLF, designed to minimize experimental variability caused by peptide aggregation and non-specific binding.

Part 1: Molecular Architecture & Pharmacology

Chemical Identity & Mechanism

-

Sequence: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine

-

Abbreviation: Boc-FLFLF or Boc-2

-

Molecular Weight: ~785.9 g/mol

-

Target: Formyl Peptide Receptor 1 (FPR1) – High Affinity (

nM).

Mechanism of Action:

The N-terminal formyl group of the endogenous agonist fMLP is critical for receptor activation. In Boc-FLFLF, the tert-butoxycarbonyl (Boc) group replaces the formyl group.[3] This bulky, hydrophobic modification allows the peptide to occupy the orthosteric binding pocket of FPR1 without inducing the conformational change in Transmembrane Domain 6 (TM6) required for

Selectivity Profile

Boc-FLFLF is primarily an FPR1 antagonist, but selectivity is concentration-dependent.[4]

| Receptor Subtype | Interaction Type | Affinity/Potency | Notes |

| FPR1 | Antagonist | High ( | Primary target. Blocks fMLP-induced |

| FPR2 (ALX) | Antagonist | Low / Partial | Only significant at concentrations |

| FPR3 | Null/Complex | Negligible | D-isomers (D-Boc-2) may interact here; L-isomer does not. |

Expert Insight: For absolute FPR1 specificity in complex tissues expressing both FPR1 and FPR2, maintain Boc-FLFLF concentrations below 10 µM . If higher concentrations are required, consider using Cyclosporin H as a control, which is strictly FPR1-selective and does not cross-react with FPR2.

Part 2: Critical Handling Protocols (The "Art" of Solubility)

The presence of three Phenylalanine (F) and two Leucine (L) residues renders Boc-FLFLF extremely hydrophobic. Improper solubilization is the #1 cause of assay failure.

The "DMSO Drop" Solubilization Method

Do not attempt to dissolve directly in aqueous buffer. Micellar aggregates will form, leading to erratic IC50 values.

-

Primary Stock (10 mM): Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO . Vortex vigorously for 30 seconds. The solution should be crystal clear.

-

Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Working Solution (The "Drop" Technique):

-

Prepare your assay buffer (e.g., HBSS + HEPES).

-

While vortexing the buffer , slowly add the DMSO stock dropwise.

-

Constraint: Keep final DMSO concentration < 0.5% to avoid cytotoxicity in neutrophils.

-

Stability Warning

Boc-FLFLF is susceptible to hydrolysis if stored in acidic aqueous solutions. Always prepare working dilutions fresh on the day of the experiment.

Part 3: Experimental Workflows

Pathway Blockade Visualization

The following diagram illustrates the competitive antagonism mechanism within the G-Protein signaling cascade.

Figure 1: Mechanism of Action. Boc-FLFLF occupies the FPR1 ligand pocket, preventing fMLP-induced G-protein coupling and subsequent Calcium mobilization.

Protocol: Calcium Mobilization Assay (Fura-2/Fluo-4)

This is the gold standard for validating Boc-FLFLF potency.

Materials:

-

Neutrophils (primary human) or FPR1-transfected HL-60 cells.[5]

-

Calcium Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: fMLP (10 nM final).[2]

-

Antagonist: Boc-FLFLF (0.1 nM – 10 µM titration).

Step-by-Step Workflow:

-

Dye Loading: Incubate cells (

) with Fluo-4 AM (2 µM) in HBSS for 30 min at 37°C. Wash x2 to remove extracellular dye. -

Baseline Establishment: Resuspend cells in Calcium-containing buffer. Aliquot into a 96-well black plate. Measure baseline fluorescence for 30 seconds.

-

Antagonist Pre-incubation (CRITICAL):

-

Add Boc-FLFLF to cells.

-

Incubate for 5–10 minutes. (Insufficient time leads to incomplete blockade; excessive time >30 min may cause receptor internalization or desensitization artifacts).

-

-

Agonist Challenge: Inject fMLP (EC80 concentration, typically 10 nM) via on-board fluidics.

-

Data Acquisition: Record fluorescence immediately for 60–120 seconds.

Experimental Timeline Diagram:

Figure 2: Kinetic workflow for Calcium Mobilization Assays. Pre-incubation is the critical variable for antagonist efficacy.

Part 4: Data Interpretation & Troubleshooting

Expected Results

When analyzing data, calculate the Inhibition Percentage :

-

Hit Criteria: A valid FPR1 antagonist should shift the fMLP dose-response curve to the right (Schild analysis).

-

IC50: Expect values in the 0.5 – 1.0 µM range for superoxide anion release, and ~200-300 nM for Calcium flux inhibition.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background / Noise | Peptide precipitation | Check DMSO stock clarity. Filter working solution (0.2 µm) if necessary. |

| No Inhibition | Insufficient pre-incubation | Increase Boc-FLFLF incubation from 1 min to 10 min. |

| Inhibition of Control (PMA) | Cytotoxicity | Boc-FLFLF should NOT block PMA-induced ROS. If it does, the cells are dying. Reduce DMSO %. |

| Inhibition of WKYMVM | Loss of Selectivity | WKYMVM activates FPR2.[2] If Boc-FLFLF blocks this, you are using >10 µM. Dilute the antagonist. |

References

-

Freer, R. J., Day, A. R., Radding, J. A., et al. (1980).[3] Further studies on the structural requirements for synthetic peptide chemoattractants.[3][6] Biochemistry, 19(11), 2404–2410.

-

Stenfeldt, A. L., Karlsson, J., Wennerås, C., Bylund, J., Fu, H., & Dahlgren, C. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.[4][5][7][8] Inflammation, 30(6), 224–229.[5][7][8] [5]

-

Ye, R. D., Boulay, F., Wang, J. M., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

-

MedChemExpress. (n.d.). Boc-Phe-Leu-Phe-Leu-Phe Product Monograph and Solubility Data.

Sources

- 1. innopep.com [innopep.com]

- 2. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational technique. The ability to construct these complex molecules with precision is paramount to advancements in therapeutics, diagnostics, and fundamental biological research. Central to this endeavor is the strategic use of protecting groups, and among them, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance. This guide provides an in-depth exploration of the Boc protecting group's role in peptide synthesis, offering both theoretical understanding and practical insights to empower your synthetic strategies.

The Imperative of Protection in Stepwise Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the sequential addition of amino acids. This process would be chaotic without the ability to selectively block the reactive functional groups of the amino acids that are not intended to participate in peptide bond formation at a given step. The primary sites of reactivity on an amino acid are the α-amino group and the α-carboxyl group, as well as any reactive moieties in the side chain.

Protecting groups are chemical modifications that temporarily render these functional groups unreactive under specific reaction conditions. An ideal protecting group strategy, often referred to as an "orthogonal" protection scheme, allows for the selective removal of one type of protecting group while others remain intact. This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain with high fidelity.[1]

The Boc Group: An Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[2][3][4] Its introduction was a pivotal moment in the development of peptide synthesis, offering a robust and reliable method for the controlled assembly of peptide chains.[2] The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with various coupling and side-chain protection strategies.[5][6]

The Chemistry of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.[2][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2]

Figure 2: Acid-catalyzed deprotection of a Boc-protected peptide.

Boc-Based Solid-Phase Peptide Synthesis (SPPS): The Workflow

The Boc strategy in SPPS follows a cyclical process of deprotection, neutralization, and coupling. [2]

The Core Cycle

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin. [2]2. Deprotection: The Boc group is removed from the resin-bound amino acid using an acid, typically TFA in dichloromethane (DCM). [2]3. Neutralization: Following deprotection, the newly exposed α-amino group exists as a salt (e.g., a trifluoroacetate salt). [8]This salt must be neutralized to the free amine before the next coupling step can proceed. [8]This is typically achieved by washing the resin with a hindered base such as diisopropylethylamine (DIEA). [3][8]4. Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue. [2]5. Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled. [2]6. Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [1][8]

Figure 3: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols: A Closer Look

Boc Deprotection Protocol:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a short pre-wash (e.g., 5 minutes). 3. Filter and add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes. 4. When amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are present in the sequence, a scavenger (e.g., 0.5% dithiothreitol - DTE) is recommended to be added to the TFA solution to prevent side reactions from the tert-butyl cation. 5. Wash the peptide-resin thoroughly with DCM and then with an alcohol like isopropanol (IPA) to remove residual TFA. Neutralization Protocol:

-

Suspend the peptide-resin in DCM.

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for a specified time (e.g., 2 x 10 minutes).

-

Wash the resin extensively with DCM to remove excess base and its salts before proceeding to the coupling step.

In Situ Neutralization: A more advanced technique, in situ neutralization, combines the neutralization and coupling steps. This approach can enhance coupling efficiency and minimize side reactions, particularly for difficult sequences. [9]

Advantages and Disadvantages of the Boc Strategy

The choice between Boc and the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific requirements of the peptide being synthesized.

| Feature | Boc Chemistry | Fmoc Chemistry |

| α-Amino Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |

| Final Cleavage | Harsh (HF, TFMSA) | Mild (TFA) |

| Aggregation | Less frequent | More frequent |

| Solubility of Protected Peptides | Higher | Lower |

| Purity of Hydrophobic Peptides | High | May be lower |

| Orthogonality | Partial (acidolysis for both steps) | Fully orthogonal |

Table 1: Comparison of Boc and Fmoc Chemistries in Peptide Synthesis. [1][3][9][][11] Key Advantages of Boc Chemistry:

-

Reduced Aggregation: The protonation of the N-terminus after Boc removal under acidic conditions can disrupt hydrogen bonding networks that lead to peptide aggregation, a common problem in SPPS, especially for hydrophobic sequences. [9]* Higher Solubility: Boc-protected peptides tend to have better solubility, which can facilitate synthesis. [9]* Superior for Difficult Sequences: For long or aggregation-prone peptides, Boc chemistry, particularly with in situ neutralization protocols, can yield superior results. [1] Primary Disadvantages of Boc Chemistry:

-

Harsh Final Cleavage: The use of strong, hazardous acids like HF for the final cleavage requires specialized equipment and handling procedures. [1]* Repetitive Acid Exposure: The repeated TFA treatments throughout the synthesis can lead to the gradual degradation of sensitive residues and premature cleavage of the peptide from the resin, especially with certain linkers. * Side Reactions: The generation of reactive carbocations during deprotection can lead to side reactions, particularly with sensitive amino acids like Met, Trp, and Cys, necessitating the use of scavengers. [4][8]

Navigating Common Side Reactions in Boc Chemistry

A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing Boc-based peptide synthesis.

-

Alkylation: The tert-butyl cation generated during Boc deprotection is a potent alkylating agent. It can modify susceptible amino acid side chains, such as the indole ring of tryptophan or the thioether of methionine. The inclusion of scavengers like anisole, thioanisole, or dithiothreitol (DTE) in the deprotection and cleavage cocktails is essential to mitigate this issue. [4][8]* Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and termination of the peptide chain. This is particularly prevalent when proline is one of the first two residues. In situ neutralization protocols can suppress this side reaction. [12]* Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides. The protonated state of the N-terminus in Boc chemistry can help reduce the incidence of this side reaction compared to Fmoc synthesis.

Conclusion: The Enduring Relevance of the Boc Group

While the Fmoc strategy has gained widespread popularity due to its milder final cleavage conditions, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its advantages in synthesizing long, complex, and hydrophobic peptides are undeniable. By understanding the fundamental chemistry of the Boc group, mastering the experimental protocols, and being cognizant of potential side reactions, researchers can leverage this classic strategy to successfully assemble challenging peptide targets. The choice of protecting group strategy should always be a carefully considered decision, based on the specific properties of the desired peptide and the synthetic resources available.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

ResearchGate. A schematic representation of peptide synthesis using Boc protected.... Available at: [Link]

-

AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

-

GO-Bio. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at: [Link]

-

SlideShare. T boc fmoc protocols in peptide synthesis. Available at: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

ACS Publications. Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling | The Journal of Organic Chemistry. Available at: [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]

-

ResearchGate. (PDF) A side-reaction in the SPPS of Trp-containing peptides. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 12. peptide.com [peptide.com]

Supramolecular Architectures of Boc-Protected Dipeptides

Mechanisms, Protocols, and Functional Applications

Executive Summary

The self-assembly of short peptides represents a paradigm shift in materials science, moving from complex macromolecular engineering to the use of minimalist building blocks that organize spontaneously into functional nanostructures. Among these, Boc-diphenylalanine (Boc-FF) and its analogues occupy a critical niche. Unlike fluorenylmethoxycarbonyl (Fmoc) variants, which rely on extensive

This guide details the physicochemical drivers of Boc-dipeptide assembly, provides a validated "solvent-switch" protocol for nanotube fabrication, and explores their application in bioelectronics and drug delivery.

Mechanistic Foundations: The "Solvent Switch" Paradigm

The assembly of Boc-protected dipeptides is rarely spontaneous in pure water due to extreme hydrophobicity. Instead, it relies on a solvent-switch mechanism . This process exploits the solubility differential between an organic solvent (the "good" solvent) and water (the "anti-solvent").

2.1 The Molecular Drivers

-

The Boc Group: The tert-butyl moiety is chemically inert and highly hydrophobic. It eliminates the zwitterionic character of the N-terminus, preventing electrostatic repulsion that would otherwise hinder aggregation in free peptides.

-

The Peptide Backbone: Provides directional hydrogen bonding (Amide I and II), acting as the "zipper" for the supramolecular polymer.

-

Side Chains (e.g., Phenylalanine): Drive

-

2.2 Kinetic vs. Thermodynamic Control

A critical insight for researchers is the metastability of the initial phase . Upon water addition, Boc-peptides often form amorphous nanospheres (kinetic traps) driven by rapid hydrophobic collapse. Over time, or with thermal annealing, these reorganize into crystalline nanotubes or plates (thermodynamic products).

Figure 1: The transition from monomeric Boc-peptides to crystalline nanotubes involves a solvent-triggered hydrophobic collapse followed by structural reorganization.

Critical Experimental Parameters

The morphology of Boc-dipeptides is strictly governed by the solvent environment. The table below summarizes how solvent choice impacts the final architecture, based on data from Boc-diphenylalanine (Boc-FF) studies.

Table 1: Solvent-Dependent Morphologies of Boc-FF

| Primary Solvent | Anti-Solvent | Ratio (v/v) | Resulting Morphology | Mechanism Note |

| HFIP (Hexafluoroisopropanol) | Water | 10:90 | Nanotubes | HFIP disrupts H-bonds initially; water triggers strong repacking [1]. |

| Ethanol | Water | 50:50 | Nanospheres | Slower nucleation; often requires aging to form tubes [2]. |

| Acetone | Water | 20:80 | Hollow Fibers | Rapid evaporation of acetone can influence void formation. |

| DMSO | Water | 10:90 | Hydrogel | Strong H-bonding with DMSO delays crystallization, favoring fibrillar networks. |

Validated Protocol: Fabrication of Boc-FF Nanotubes

This protocol uses the HFIP-Water system, which yields the most consistent, high-aspect-ratio nanotubes suitable for piezoelectric applications.

4.1 Reagents

-

Peptide: Boc-Phe-Phe-OH (Lyophilized powder, >98% purity).

-

Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] Caution: Corrosive and volatile.

-

Solvent B: Ultra-pure deionized water (18.2 MΩ·cm).

4.2 Step-by-Step Workflow

-

Stock Preparation: Dissolve Boc-Phe-Phe-OH in HFIP to a concentration of 100 mg/mL . Vortex for 2 minutes until the solution is perfectly clear.

-

Why: High concentration ensures supersaturation upon dilution. HFIP breaks pre-existing aggregates in the powder.

-

-

Dilution (The Trigger): Aliquot 20-50 µL of the stock solution. Rapidly inject this into 950-980 µL of deionized water (Final concentration: 2–5 mg/mL ).

-

Mixing: Immediately vortex for 10 seconds. The solution should turn turbid/opaque, indicating the formation of scattering centers (nanostructures).

-

Maturation: Leave the sample undisturbed at room temperature (25°C) for 12–24 hours .

-

Checkpoint: The turbidity may settle as large nanotubes form.

-

-

Deposition: For imaging, drop-cast 10 µL onto a silicon wafer or TEM grid. Wick excess water after 2 minutes and allow to air dry.

Figure 2: Operational workflow for the reproducible synthesis of Boc-FF nanotubes.

Characterization & Validation

To confirm the formation of ordered nanotubes rather than amorphous aggregates, use the following validation hierarchy:

-

Scanning Electron Microscopy (SEM):

-

Target: Tubular structures with diameters ranging from 100 nm to 500 nm and lengths >10 µm.

-

Prep: Gold/Palladium sputter coating is required due to the insulating nature of the peptide.

-

-

X-Ray Diffraction (XRD):

-

Target: Sharp Bragg reflections indicating crystallinity. A signature peak at 2θ ≈ 6.6° corresponds to the inter-tube distance (~13 Å) in the hexagonal packing lattice [3].

-

-

FTIR Spectroscopy:

-

Target: Shift in the Amide I band. Monomers appear ~1650 cm⁻¹, while assembled nanotubes shift to ~1630 cm⁻¹ (indicating ordered

-sheet-like hydrogen bonding).

-

Functional Applications

6.1 Piezoelectric Energy Harvesting

Boc-FF nanotubes possess non-centrosymmetric crystal packing, imparting them with high piezoelectric coefficients (

-

Application: Embedding Boc-FF tubes into polymer matrices (e.g., PDMS) to create flexible nanogenerators.

-

Mechanism: Mechanical stress deforms the polarized tubes, generating an electric potential across the film [4].

6.2 Hydrophobic Drug Delivery

The core of the Boc-FF nanotube is hydrophobic, while the exterior is hydrophilic enough to remain suspended in aqueous media.

-

Application: Encapsulation of hydrophobic chemotherapeutics (e.g., Doxorubicin).

-

Protocol Modification: Dissolve the drug with the peptide in the HFIP stock solution. Upon water addition, the drug is entrapped within the assembling nanotube matrix [5].

References

-

Gazit, E. (2003). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures.[2] Nano Letters.

-

Adler-Abramovich, L., et al. (2009). Self-assembled arrays of peptide nanotubes by vapour deposition. Nature Nanotechnology.

-

Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine.[3][4][5][6] Chemical Communications.

-

Kholkin, A., et al. (2010). Strong piezoelectricity in bioinspired peptide nanotubes.[4][5][7][8] ACS Nano.

-

Reches, M., & Gazit, E. (2006). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science.

Sources

- 1. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 2. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptide Nanostructure Assembly and Dynamics via in situ Liquid-Phase Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) as a Selective FPR1 Antagonist

[1]

Introduction & Mechanism of Action

N-Boc-Phe-Leu-Phe-Leu-Phe (Sequence: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine), commonly referred to in literature as Boc-2 , is a synthetic pentapeptide widely used to dissect the inflammatory signaling pathways of neutrophils and monocytes.

Physiological Context

Formyl Peptide Receptors (FPRs) are G-protein-coupled receptors (GPCRs) critical for innate immunity.[1][2] They recognize N-formylated peptides (like fMLP ) released by bacteria or damaged mitochondria, triggering chemotaxis, degranulation, and superoxide anion production.

-

Target: FPR1 (High affinity).

-

Selectivity: At low concentrations (< 10 µM), Boc-FLFLF is highly selective for FPR1. At higher concentrations, it may cross-react with FPR2 (FPRL1).

-

Mechanism: Boc-FLFLF functions as a competitive antagonist . It binds to the ligand-binding pocket of FPR1, sterically preventing the binding of agonists like fMLP, thereby blocking the downstream G

i-dependent signaling cascade.

Signaling Pathway Blockade

The following diagram illustrates the FPR1 signaling cascade and the specific point of inhibition by Boc-FLFLF.

Figure 1: Mechanism of Action. Boc-FLFLF competitively binds to FPR1, preventing fMLP-induced G-protein dissociation and downstream effector activation (Calcium flux, Chemotaxis, ROS).

Material Preparation & Handling

Proper solubilization is critical. Boc-FLFLF is a hydrophobic peptide and is insoluble in water .

Physiochemical Properties

| Property | Specification |

| Sequence | N-Boc-Phe-Leu-Phe-Leu-Phe-OH |

| Molecular Weight | ~785.9 g/mol |

| Solubility | DMSO (≥ 10 mg/mL), DMF |

| Appearance | White lyophilized powder |

| Storage (Solid) | -20°C (desiccated) |

Reconstitution Protocol

-

Solvent: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide).

-

Stock Solution (10 mM): Dissolve 7.86 mg of Boc-FLFLF in 1.0 mL of DMSO. Vortex until the solution is completely clear.

-

Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C. Stable for 6 months.

-

Working Solution: Dilute the DMSO stock into the assay buffer (e.g., HBSS or PBS) immediately before use.

-

Critical Note: Keep the final DMSO concentration in the cell assay < 0.1% to avoid solvent toxicity.

-

Experimental Protocol: Inhibition of Neutrophil Activation

This protocol describes the validation of Boc-FLFLF antagonist activity using a Calcium Mobilization Assay in human neutrophils (or FPR1-expressing cell lines like HL-60).

A. Reagents Required

-

Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA (Ca2+/Mg2+ free for washing, with Ca2+/Mg2+ for assay).

-

Calcium Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: fMLP (N-Formyl-Met-Leu-Phe), 10 mM stock in DMSO.

-

Antagonist: Boc-FLFLF, 10 mM stock in DMSO.

-

Cells: Freshly isolated human neutrophils or differentiated HL-60 cells (

cells/mL).

B. Experimental Workflow

Figure 2: Step-by-step workflow for the Calcium Mobilization Antagonist Assay.

C. Detailed Procedure

-

Dye Loading:

-

Suspend cells (

cells/mL) in loading buffer containing 2-4 µM Fluo-4 AM. -

Incubate for 30 minutes at 37°C in the dark.

-

Wash cells

with Assay Buffer to remove extracellular dye. -

Resuspend at

cells/mL in Assay Buffer (with Ca2+/Mg2+).

-

-

Antagonist Pre-treatment (The Critical Step):

-

Aliquot cells into a 96-well plate (black wall, clear bottom) or cuvette.

-

Add Boc-FLFLF at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM).

-

Include a Vehicle Control (DMSO only) and a Positive Control (known antagonist if available).

-

Incubate for 5–10 minutes at 37°C or Room Temperature.

-

Why? This allows the antagonist to equilibrate and occupy the receptor binding sites before the agonist is introduced.

-

-

Agonist Challenge:

-

Establish a baseline fluorescence signal (Ex/Em: 494/506 nm) for 30 seconds.

-

Inject fMLP (Final concentration:

, typically 10–50 nM) into the wells. -

Note: Do not use a saturating dose of fMLP, or you may mask the competitive antagonism.

-

-

Data Acquisition:

-

Continuously record fluorescence for 2–3 minutes.

-

The vehicle control should show a sharp, transient spike in fluorescence.

-

Boc-FLFLF treated wells should show a dose-dependent reduction in peak height.

-

Data Analysis & Expected Results

Quantitative Analysis

Calculate the Percent Inhibition using the peak fluorescence values (

Expected Data Profile

| Condition | [Boc-FLFLF] | [fMLP] | Expected Result | Interpretation |

| Vehicle Control | 0 µM | 10 nM | High Ca2+ Spike | Full FPR1 Activation |

| Low Dose | 0.1 µM | 10 nM | Moderate Spike | Partial Blockade |

| High Dose | 10 µM | 10 nM | No/Low Spike | Complete Blockade |

| Specificity Check | 10 µM | PMA* | High Spike | Boc-FLFLF does not block downstream PKC (PMA bypasses receptor) |

*PMA (Phorbol 12-myristate 13-acetate) activates PKC directly, bypassing the receptor. Use this to prove the cells are viable and the inhibition is receptor-specific.

Troubleshooting Guide

-

No Inhibition observed:

-

Precipitation:

-

If the solution turns cloudy upon adding Boc-FLFLF to the buffer, the concentration is too high or mixing was too rapid. Dilute the stock further before adding to cells.

-

-

Loss of Specificity:

-

At concentrations > 50 µM, Boc-FLFLF may inhibit FPR2 (FPRL1). Keep working concentrations between 1–10 µM for FPR1 specificity.

-

References

-

Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[5] Inflammation, 30(6), 224-229.[5][6]

-

Boc-FLFLF Product Information. "N-Boc-Phe-Leu-Phe-Leu-Phe FPR1 Antagonist." MedChemExpress / InnoPep.

-

Dahlgren, C., et al. (2016). "The formyl peptide receptors: contemporary view of signaling and regulation." Journal of Leukocyte Biology.

-

Presta, M., et al. (2020). "D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3." Angiogenesis.[1]

Sources

- 1. iris.unibs.it [iris.unibs.it]

- 2. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to In Vitro Assay Development for the Formyl Peptide Receptor Antagonist, N-Boc-Phe-Leu-Phe-Leu-Phe

Abstract

N-Boc-Phe-Leu-Phe-Leu-Phe (N-Boc-FLFLF) is a synthetic peptide widely recognized as a competitive antagonist for the N-formyl peptide receptor (FPR) family, particularly FPR1.[1][2][3] These G protein-coupled receptors (GPCRs) are pivotal mediators of innate immunity and inflammation, making them attractive targets for therapeutic intervention.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of robust in vitro cell-based assays. We will delve into the core methodologies required to characterize the antagonistic properties of N-Boc-FLFLF, including calcium mobilization, chemotaxis, and β-arrestin recruitment assays. The protocols herein are designed to be self-validating, emphasizing scientific causality and providing a clear path from experimental setup to data interpretation for the confident profiling of FPR modulators.

Introduction to the Formyl Peptide Receptor (FPR) Family

The FPR family in humans consists of three members—FPR1, FPR2, and FPR3—that belong to the Class A family of GPCRs.[4][6] They function as pattern recognition receptors, primarily recognizing N-formylated peptides derived from bacteria and damaged mitochondria, thereby playing a crucial role in host defense by directing the migration and activation of phagocytic leukocytes, such as neutrophils.[5]

Mechanism of Action: Upon binding of an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLF), FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades include:

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[7][8]

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin Recruitment: Following G protein activation, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[9][10]

N-Boc-FLFLF acts by competitively binding to the receptor, thereby preventing agonist-induced activation of these downstream pathways.

Caption: Simplified signaling pathways of the Formyl Peptide Receptor 1 (FPR1).

Preparation and Handling of N-Boc-FLFLF

Scientific rigor begins with the proper preparation of reagents. The physicochemical properties of N-Boc-FLFLF dictate its handling requirements.

Key Properties & Rationale:

-

Solubility: The peptide is insoluble in aqueous buffers but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Therefore, a concentrated stock solution must be prepared in 100% DMSO.

-

Stability & Storage: Peptide solutions should be stored at -20°C or -80°C to prevent degradation.[1][2] Aliquoting the stock solution is critical to avoid repeated freeze-thaw cycles, which can compromise peptide integrity.

-

Final DMSO Concentration: When diluting the stock into aqueous assay buffers, the final concentration of DMSO must be kept low (typically ≤0.5%) and consistent across all wells (including controls) to avoid solvent-induced artifacts.

Protocol 2.1: Preparation of N-Boc-FLFLF Stock Solution

-

Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

-

Materials:

-

N-Boc-Phe-Leu-Phe-Leu-Phe powder (high purity, ≥95%)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, low-retention microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the N-Boc-FLFLF vial to room temperature before opening to prevent condensation.

-

Weigh the required amount of peptide in a sterile environment.

-

Add the calculated volume of 100% DMSO to achieve a stock concentration of 10 mM.

-

Vortex thoroughly for 1-2 minutes until the peptide is completely dissolved.

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

Prepare small-volume aliquots (e.g., 10-20 µL) in low-retention tubes to minimize waste and prevent freeze-thaw cycles.

-

Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[2]

-

| Parameter | Recommendation | Rationale |

| Stock Concentration | 10 mM | Provides a wide range for serial dilutions while minimizing DMSO volume. |

| Solvent | 100% Anhydrous DMSO | Ensures complete dissolution of the hydrophobic peptide.[1] |

| Storage Temperature | -20°C or -80°C | Maintains peptide stability and prevents degradation.[2] |

| Aliquoting | Mandatory | Avoids repeated freeze-thaw cycles that can damage the peptide. |

Core Functional Assays for Antagonist Profiling

To comprehensively characterize N-Boc-FLFLF, a multi-assay approach is recommended. This allows for the interrogation of different aspects of receptor signaling, providing a more complete picture of the compound's antagonist activity.

Calcium Mobilization Assay

Principle: This is the most direct and high-throughput method to assess FPR1 function. It measures the ability of an antagonist to block agonist-induced release of intracellular calcium.[7][8] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding free Ca²⁺.[11]

Caption: General workflow for the antagonist-mode calcium mobilization assay.

Protocol 3.1.1: Antagonist-Mode Calcium Mobilization

-

Objective: To determine the concentration-dependent inhibition of agonist-induced calcium flux by N-Boc-FLFLF and calculate its IC₅₀ value.

-

Cell Line Selection: A human embryonic kidney (HEK293) cell line stably expressing human FPR1 is ideal. These cells provide a robust and specific signaling window with low background, as they do not endogenously express FPRs.

-

Materials:

-

HEK293-FPR1 cells

-

Culture medium (e.g., DMEM, 10% FBS)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Fluo-4 AM calcium indicator dye kit (with probenecid)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

N-Boc-FLFLF (10 mM stock in DMSO)

-

fMLF (FPR1 agonist, 10 mM stock in DMSO)

-

Fluorescence plate reader with liquid handling (e.g., FLIPR, FlexStation)

-

-

Procedure:

-

Cell Plating: Seed HEK293-FPR1 cells into the microplate at a density optimized for 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Agonist EC₅₀ Determination (Prior Experiment): On a separate plate, perform an agonist concentration-response curve with fMLF to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist assay, as it provides a robust signal that is sensitive to inhibition.

-

Dye Loading: Aspirate culture medium. Prepare a loading solution of Fluo-4 AM in Assay Buffer (containing probenecid to prevent dye extrusion) according to the manufacturer's instructions. Add the loading solution to each well and incubate for 45-60 minutes at 37°C.

-

Compound Addition (Antagonist): Prepare a serial dilution of N-Boc-FLFLF in Assay Buffer. Add the diluted antagonist to the appropriate wells. Also, include "agonist max" (vehicle) and "no agonist" (buffer) controls. Incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Injection: Configure the instrument to inject the pre-determined EC₈₀ concentration of fMLF into all wells (except the "no agonist" control).

-

Kinetic Read: Immediately following injection, continue to record the fluorescence intensity every second for 90-120 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data: Set the average signal of the "agonist max" control wells to 100% activity and the "no agonist" control wells to 0% activity.

-

Plot the % inhibition against the log concentration of N-Boc-FLFLF.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Chemotaxis Assay

Principle: This assay directly measures a key physiological function of FPR1: chemoattraction. It quantifies the ability of N-Boc-FLFLF to block the migration of cells (typically neutrophils or monocytes) towards an agonist across a porous membrane.[12]

Caption: Workflow for a Transwell-based chemotaxis inhibition assay.

Protocol 3.2.1: Neutrophil Chemotaxis Inhibition

-

Objective: To quantify the inhibition of agonist-driven neutrophil migration by N-Boc-FLFLF.

-

Cell Selection: Human neutrophils isolated from fresh peripheral blood are the gold standard.[12] Alternatively, a human promyelocytic leukemia cell line (e.g., HL-60), differentiated into a neutrophil-like state with DMSO, can be used for a more reproducible system.

-

Materials:

-

Transwell inserts (e.g., 5 µm pore size for neutrophils) for 24- or 96-well plates.[12]

-

Isolated human neutrophils or differentiated HL-60 cells.

-

Chemotaxis Buffer (e.g., RPMI with 0.5% BSA).

-

N-Boc-FLFLF and fMLF stocks.

-

Cell viability/quantification reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Procedure:

-

Setup: Add Chemotaxis Buffer containing the chemoattractant (fMLF, typically at its EC₅₀ for migration) to the lower chambers of the plate. Add buffer alone for negative control wells.

-

Cell Preparation: Resuspend neutrophils/HL-60 cells in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Antagonist Treatment: Create serial dilutions of N-Boc-FLFLF. In separate tubes, mix the cell suspension with the antagonist dilutions and incubate for 15-20 minutes at room temperature. Include a vehicle control (DMSO).

-

Cell Seeding: Place the Transwell inserts into the wells. Add the cell/antagonist suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes.

-

Quantification: Carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber by measuring ATP content with a luminescent reagent like CellTiter-Glo, following the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luminescence signal, setting the migration towards fMLF alone as 100% and migration towards buffer as 0%.

-

Plot the % inhibition of migration against the log concentration of N-Boc-FLFLF and fit the curve to determine the IC₅₀.

-

β-Arrestin Recruitment Assay

Principle: This assay provides a G protein-independent readout of receptor engagement. Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane.[10] This translocation event can be measured using various technologies, such as enzyme fragment complementation (EFC), FRET, or BRET.[9][13][14] The assay measures the ability of N-Boc-FLFLF to prevent this interaction.

Protocol 3.3.1: EFC-Based β-Arrestin Recruitment

-

Objective: To measure the inhibition of agonist-induced β-arrestin-2 recruitment to FPR1.

-

Assay Technology: We describe a common EFC-based platform (e.g., PathHunter®). In this system, FPR1 is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to the larger, complementing enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]

-

Materials:

-

Cell line co-expressing FPR1-PK and EA-β-arrestin-2.

-

Assay Buffer and Detection Reagents (provided by the kit manufacturer).

-

N-Boc-FLFLF and fMLF stocks.

-

Solid white 96- or 384-well microplates.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in white-walled microplates and incubate overnight.

-

Antagonist Addition: Prepare serial dilutions of N-Boc-FLFLF in Assay Buffer and add them to the cells. Incubate for 30 minutes at 37°C.

-

Agonist Addition: Add the fMLF agonist (at its EC₈₀ concentration for this assay) to the wells.

-

Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor-arrestin interaction and signal generation.

-

Detection: Add the chemiluminescent substrate mixture according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read the chemiluminescence on a standard plate luminometer.

-

-

Data Analysis:

-

Normalize the data with 100% being the signal from the agonist-only control and 0% from the vehicle-only control.

-

Plot the % inhibition against the log concentration of N-Boc-FLFLF and calculate the IC₅₀ value.

-

Data Consolidation and Interpretation

A key aspect of drug discovery is synthesizing data from multiple assays to build a comprehensive pharmacological profile.

| Assay | Principle | Primary Readout | Key Parameter | Expected Outcome for N-Boc-FLFLF |

| Calcium Mobilization | Gq-mediated Ca²⁺ release | Intracellular fluorescence | IC₅₀ | Concentration-dependent inhibition of fMLF-induced Ca²⁺ flux. |

| Chemotaxis | Cell migration along a gradient | Migrated cell number | IC₅₀ | Concentration-dependent inhibition of fMLF-induced cell migration. |

| β-Arrestin Recruitment | Agonist-induced protein-protein interaction | Luminescence / FRET / BRET | IC₅₀ | Concentration-dependent inhibition of fMLF-induced arrestin recruitment. |

Interpreting the Results:

-

Consistent IC₅₀ Values: If the IC₅₀ values from all three assays are similar, it suggests that N-Boc-FLFLF is a balanced antagonist , blocking G protein and β-arrestin pathways with equal potency.

-

Divergent IC₅₀ Values: A significant difference (e.g., >10-fold) in potency between the assays could indicate biased antagonism , where the compound preferentially inhibits one signaling pathway over another. This is an advanced concept but is critical in modern GPCR drug discovery. For example, if the IC₅₀ for chemotaxis is much lower than for β-arrestin recruitment, the compound is biased towards inhibiting G protein-mediated physiological responses.

Conclusion

The protocols detailed in this application note provide a robust, multi-faceted approach for the in vitro characterization of the FPR antagonist N-Boc-FLFLF. By employing assays that probe distinct branches of the receptor's signaling cascade—G protein-mediated calcium flux, a complex physiological response in chemotaxis, and G protein-independent β-arrestin recruitment—researchers can build a high-confidence pharmacological profile. This rigorous, self-validating framework is essential for advancing our understanding of FPR biology and accelerating the development of novel anti-inflammatory therapeutics.

References

-

Aswanikumar, S., et al. (1978). N Alpha-Formylated and Tert-Butyloxycarbonylated Phe-(Leu-Phe)n and (Leu-Phe)n Peptides as Agonists and Antagonists of the Chemotactic Formylpeptide Receptor of the Rabbit Peritoneal Neutrophil. PubMed. [Online] Available at: [Link]

-

Lee, H., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Online] Available at: [Link]

-

ResearchGate. Hypothesized mechanism of N-Ac-l-phe activation and amidation using... [Online] Available at: [Link]

-

Crincoli, V., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Molecular Biosciences. [Online] Available at: [Link]

-

Carotenuto, A., et al. (2020). D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. PubMed. [Online] Available at: [Link]

-

Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Online] Available at: [Link]

-

ResearchGate. The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1... [Online] Available at: [Link]

-

Aapptec Peptides. Boc-Phe-OH [13734-34-4]. [Online] Available at: [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. [Online] Available at: [Link]

-

An, S. & Goetzl, E. J. (2009). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Boc-Met-Leu-Phe-OH. PubChem Compound Database. [Online] Available at: [Link]

-

ResearchGate. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor. [Online] Available at: [Link]

-

Zhang, R., et al. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Online] Available at: [Link]

-

Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Online] Available at: [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Online] Available at: [Link]

-

JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Online] Available at: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Online] Available at: [Link]

-

Schattel, V., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Online] Available at: [Link]

-

White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Online] Available at: [Link]

-

Charles River Laboratories. Neutrophil Chemotaxis Assay. [Online] Available at: [Link]

-

de Souza, V. E. R., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI. [Online] Available at: [Link]

-

G. C. L. and T. E. H. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Online] Available at: [Link]

-

Zhang, R. & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Online] Available at: [Link]

-

SB Drug Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. [Online] Available at: [Link]

Sources

- 1. innopep.com [innopep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. criver.com [criver.com]